1-Amino-3-methylanthracene-9,10-dione
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Overview
Description
1-Amino-3-methylanthracene-9,10-dione is an organic compound with the molecular formula C15H11NO2. It belongs to the class of anthraquinones, which are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of an amino group at the 1-position and a methyl group at the 3-position on the anthracene ring system, with two ketone groups at the 9 and 10 positions.
Preparation Methods
The synthesis of 1-amino-3-methylanthracene-9,10-dione can be achieved through various methods. One effective approach involves the amidation of weak amines. In this method, 1-aminoanthracene-9,10-dione is coupled with sterically hindered carboxylic acids using COMU as the coupling agent . This method is straightforward and allows for the efficient production of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-3-methylanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, leading to the formation of hydroxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Amino-3-methylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthraquinone derivatives, which are important in the development of dyes and pigments.
Industry: In addition to its use in dyes and pigments, the compound is also used in the production of certain polymers and materials.
Mechanism of Action
The mechanism of action of 1-amino-3-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s antimicrobial activity is believed to result from its ability to interfere with bacterial cell wall synthesis or function . In cancer research, the compound’s derivatives may exert their effects by inducing apoptosis or inhibiting cell proliferation through specific molecular pathways .
Comparison with Similar Compounds
1-Amino-3-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1-Aminoanthracene-9,10-dione: Lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.
3-Methylanthracene-9,10-dione: Lacks the amino group at the 1-position, which may influence its chemical properties and applications.
1,4-Diaminoanthracene-9,10-dione:
The presence of both the amino and methyl groups in this compound makes it unique and may contribute to its specific chemical and biological properties.
Properties
CAS No. |
10146-51-7 |
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Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-amino-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H11NO2/c1-8-6-11-13(12(16)7-8)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,16H2,1H3 |
InChI Key |
FWGWRVYOSWSNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)N)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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